4,4'-Dibenzoylquinone Dioxime

Description

The exact mass of the compound 2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113483. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-21-17-11-13-18(14-12-17)22-26-20(24)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVSVUVZSYRWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CC=C3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883312, DTXSID00861754 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {Cyclohexa-2,5-diene-1,4-diylidenebis[(azanylylidene)oxy]}bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-52-5 | |

| Record name | Benzoquinone dioxime dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenocure BQ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-benzoquinone bis(O-benzoyloxime) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BENZOQUINONE DIOXIME DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60O45GSZ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4,4'-Dibenzoylquinone Dioxime from p-benzoquinone dioxime

An In-depth Technical Guide to the Synthesis of 4,4'-Dibenzoylquinone Dioxime from p-Benzoquinone Dioxime

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the synthesis of this compound, a specialty chemical with significant applications as a vulcanizing agent and crosslinking agent.[1] Starting from the readily available precursor, p-benzoquinone dioxime, this document elucidates the mechanistic underpinnings of the synthesis, provides a detailed, field-tested experimental protocol, and discusses critical process parameters. The synthesis involves a robust O-acylation reaction, where the oxime functionalities of p-benzoquinone dioxime are benzoylated using benzoyl chloride in the presence of a tertiary amine base. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable process.

Introduction: The Significance of Benzoyl Moiety Introduction

p-Benzoquinone dioxime is an established vulcanizing agent for various rubbers, including butyl, natural, and styrene-butadiene types.[2][3] It is known for facilitating rapid vulcanization and imparting high tensile strength to the resulting material.[2] However, its relatively low critical temperature can lead to scorching, an undesirable premature vulcanization during processing.[2]

The synthesis of this compound addresses this limitation. By introducing benzoyl groups onto the oxime functionalities, the molecule's reactivity is moderated. This structural modification enhances the scorch retardance, making it a safer and more controllable agent for applications requiring high-temperature processing, such as in tire-curing bags and heat-resistant gaskets.[1][4] Beyond polymer chemistry, the unique structure of this compound makes it a subject of interest in medicinal chemistry, where it has been investigated for its potential to inhibit cancer cell proliferation by targeting key enzymes and triggering apoptosis.[]

Physicochemical Properties of Key Reagents

A clear understanding of the physical and chemical properties of the starting material and the final product is fundamental to process design and safety.

| Property | p-Benzoquinone Dioxime | This compound |

| Synonyms | 1,4-Benzoquinone dioxime, PBQD, GMF | Dibenzoyl-p-quinone dioxime, DGM |

| CAS Number | 105-11-3[3] | 120-52-5[6] |

| Molecular Formula | C₆H₆N₂O₂[3] | C₂₀H₁₄N₂O₄[6] |

| Molecular Weight | 138.13 g/mol [3] | 346.34 g/mol [6] |

| Appearance | Brown crystalline powder[3] | Light gray to brown/black powder |

| Solubility | Soluble in ethanol, slightly in acetone; insoluble in water, benzene[3] | Sparingly soluble in water; dissolves in organic solvents like ethanol and acetone[7] |

The Synthesis Pathway: A Mechanistic Perspective

The conversion of p-benzoquinone dioxime to its dibenzoyl derivative is a classic O-acylation reaction. The process involves the reaction of the two nucleophilic oxime hydroxyl groups with the electrophilic carbonyl carbon of benzoyl chloride.

Core Reaction Scheme

References

- 1. parchem.com [parchem.com]

- 2. p-Benzoquinone dioxime|CAS NO.105-11-3_Tanyun manufacturer [tanyunchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]

- 6. This compound | 120-52-5 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

chemical properties of 4,4'-Dibenzoylquinone Dioxime

An In-depth Technical Guide to the Chemical Properties of 4,4'-Dibenzoylquinone Dioxime

Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, characterization, and applications of this compound (CAS No. 120-52-5). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes field-proven insights with established scientific data. We delve into the molecule's structural attributes, spectroscopic signature, chemical reactivity, and thermal stability, offering both theoretical understanding and practical, step-by-step protocols. The guide is structured to facilitate a deep understanding of the compound's behavior and to empower its effective application in research and industrial settings.

Introduction and Molecular Overview

This compound, also known as p-Benzoquinone bis(O-benzoyloxime), is a significant organic compound derived from the p-benzoquinone dioxime backbone.[1][2] Its structure, featuring two benzoyl groups attached to the dioxime functionalities, imparts unique chemical characteristics that distinguish it from its parent compound. These structural modifications enhance its stability and moderate its reactivity, making it a valuable asset in various fields.

Industrially, it finds application as a vulcanizing agent in the polymer industry, offering superior scorch resistance compared to p-benzoquinone dioxime.[3][4] In laboratory settings, it serves as a versatile building block in organic synthesis and as a chelating agent for the spectrophotometric analysis of metal ions.[1][5][6][7] Its ability to form stable, colored complexes with various metals is a cornerstone of its analytical utility.[1] Furthermore, emerging research points towards its potential in biological systems, including as a chelating agent in biological studies and in targeting enzymes related to cell proliferation.[1][] This guide aims to consolidate the available technical information on this compound, providing a robust resource for its scientific and industrial application.

Physicochemical and Structural Properties

The compound typically presents as a yellow crystalline powder, though its color can range from light gray to brown or black depending on purity and crystalline form.[1][5][6] It is characterized by its poor solubility in water but dissolves readily in common organic solvents such as ethanol and acetone.[1][2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 120-52-5 | [1][9] |

| Molecular Formula | C₂₀H₁₄N₂O₄ | [5][9][10] |

| Molecular Weight | 346.34 g/mol | [5][9][10] |

| Appearance | Light gray to brown/black crystalline powder | [1][5][6] |

| Melting Point | ~195-197 °C | [1] |

| Solubility | Practically insoluble in water; Soluble in ethanol, acetone | [1][2] |

| Purity | Typically >98.0% | [5][6] |

Molecular Structure Diagram

The structural foundation of this compound is the 2,5-cyclohexadiene-1,4-dione, bis(O-benzoyloxime) configuration. The presence of the bulky, electron-withdrawing benzoyl groups significantly influences the electronic and steric environment of the dioxime core.

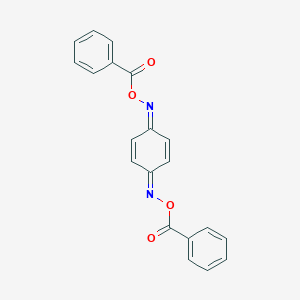

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the reaction of p-benzoquinone dioxime with benzoyl chloride.[3] This is an esterification reaction where the hydroxyl groups of the dioxime are acylated. The use of an acid scavenger, such as a tertiary amine like triethylamine, is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methodologies for the acylation of oximes.[3]

-

Reactor Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnels, and a nitrogen inlet, add p-benzoquinone dioxime (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as dimethoxyethane (DME), to the flask. The typical solvent volume is 5-10 times the weight of the p-benzoquinone dioxime.[3]

-

Reagent Preparation: Prepare two separate solutions for the dropping funnels: one containing benzoyl chloride (2.5-3.0 equivalents) and the other containing triethylamine (0.2-0.5 equivalents).[3]

-

Reaction Initiation: While stirring the suspension at room temperature (20-30°C), slowly and simultaneously add the benzoyl chloride and triethylamine solutions dropwise.

-

Causality Insight: Simultaneous and slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. Triethylamine acts as an acid-binding agent, neutralizing the HCl generated, which would otherwise protonate the unreacted oxime, rendering it non-nucleophilic.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-5 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the resulting precipitate is collected by suction filtration.

-

Purification: The crude product is washed with a small amount of solvent and then water to remove any unreacted starting materials and triethylamine hydrochloride salt. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment rely on a combination of spectroscopic techniques.[11][12] While specific spectra for this compound are available through specialized databases, this section outlines the expected characteristic signals.[13]

Table 2: Summary of Spectroscopic Data

| Technique | Observation | Assignment |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.5 ppm) | Protons of the benzoyl groups and the quinone ring. |

| ¹³C NMR | Signals >160 ppmSignals 120-150 ppm | Carbonyl carbon of the ester (C=O)Aromatic and C=N carbons |

| IR (cm⁻¹) | ~1750 (strong)~1600 (medium)~1250 (strong)~950 (strong) | C=O stretch (ester)C=N stretch (oxime) & Aromatic C=CC-O stretch (ester)N-O stretch |

| Mass Spec (EI) | m/z 346 (M⁺)m/z 105 | Molecular IonBenzoyl cation [C₆H₅CO]⁺ fragment |

Protocol: Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.

-

IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or analyze the solid directly using Electron Impact (EI).

Chemical Reactivity and Stability

Reactivity Profile

-

Metal Chelation: As a dioxime derivative, the compound acts as an effective ligand, forming stable and often colorful coordination complexes with various metal ions.[1][14] This property is the basis for its use in analytical chemistry for the spectrophotometric determination of metals. The nitrogen and oxygen atoms of the oxime groups serve as the coordination sites.[1]

-

Nucleophilic Reactions: The quinone dioxime core can participate in nucleophilic addition or substitution reactions, making it a useful intermediate for synthesizing more complex organic molecules.[1]

-

Redox Behavior: Quinone-based structures are inherently redox-active.[15] While specific electrochemical data for this compound is not widely published, it is expected to undergo reversible redox reactions, a property that is being explored for quinones in applications like energy storage.[16][17]

Reactivity Diagram: Metal Chelation

Caption: Mechanism of action in analytical chemistry via metal complex formation.

Thermal Stability

This compound exhibits significant thermal stability. Studies on the related p-benzoquinone dioxime (QDO) show a decomposition onset temperature of 227°C, suggesting a self-accelerating decomposition temperature (SADT) well above 75°C.[18] The dibenzoyl derivative is expected to be even more stable due to the bulky benzoyl groups, which can dissipate thermal energy and increase the activation energy for decomposition. This high thermal stability is advantageous in applications like rubber vulcanization, which occurs at elevated temperatures.[3]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. It is classified as a flammable solid and is harmful if ingested, inhaled, or absorbed through the skin.[19][20] It is also a known irritant to the skin, eyes, and respiratory system.[19][21]

Table 3: GHS Hazard Information

| Pictogram(s) | Hazard Statement(s) |

| 🔥, ❗ | H228: Flammable solidH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Data sourced from multiple Safety Data Sheets.[19][20][21][22]

Handling and Storage Recommendations

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[20] Use explosion-proof electrical and lighting equipment.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[19][23] If dust is generated, use a NIOSH/MSHA-approved respirator.[23]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[19][20] Avoid generating dust. Ground and bond containers when transferring material to prevent static discharge.[19] Do not eat, drink, or smoke when using this product.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][23] The material is reported to be light and moisture-sensitive.[20]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 120-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 120-52-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. This compound | 120-52-5 [chemicalbook.com]

- 10. Dibenzoyl p-quinone dioxime | C20H14N2O4 | CID 22022716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lehigh.edu [lehigh.edu]

- 12. kvdcnrt.com [kvdcnrt.com]

- 13. This compound(120-52-5) MS spectrum [chemicalbook.com]

- 14. Dioximes: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quinone-amine polymers prepared by simple precipitation polymerization and used as cathodes for aqueous zinc-ion batteries and electrochromic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. unece.org [unece.org]

- 19. lookchem.com [lookchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 4,4'-Dibenzoylquinone Dioxime

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

4,4'-Dibenzoylquinone Dioxime, a molecule of interest in various chemical and potentially biological contexts, presents a case study in the challenges of comprehensive molecular characterization. While fundamental identifiers and basic properties are readily available, a thorough understanding of its three-dimensional architecture and electronic landscape—critical for predicting reactivity, intermolecular interactions, and biological activity—remains largely uncharted in publicly accessible scientific literature. This guide, therefore, serves a dual purpose: to consolidate the established information on its molecular identity and to highlight the current lacunae in our knowledge, thereby pointing the way for future research endeavors. As senior application scientists, we recognize that acknowledging the boundaries of current data is as crucial as presenting what is known.

Molecular Identity and Connectivity

This compound is an organic compound systematically named [(1E,4E)-4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-ylidene]amino benzoate. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 120-52-5 | [1][2] |

| Molecular Formula | C₂₀H₁₄N₂O₄ | [1][3] |

| Molecular Weight | 346.34 g/mol | [1][3] |

| Appearance | Light gray to brown to black crystalline powder | [3] |

| Synonyms | p-Benzoquinone bis(O-benzoyloxime), Quinone dioxime dibenzoate, Dibenzoyl-p-quinone dioxime | [2] |

The core structure consists of a p-benzoquinone dioxime scaffold where the hydrogen atoms of the oxime functional groups are substituted with benzoyl groups. The connectivity of the atoms can be unambiguously represented by its SMILES notation: O=C(ON=C1C=CC(=NOC(=O)c2ccccc2)C=C1)c1ccccc1[3].

A critical aspect of the molecular structure is the stereochemistry of the C=N double bonds of the oxime groups. The International Chemical Identifier (InChI) string, InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-21-17-11-13-18(14-12-17)22-26-20(24)16-9-5-2-6-10-16/h1-14H/b21-17-,22-18+, strongly suggests an (E,E)-configuration for the two oxime moieties[3]. This stereochemical arrangement is crucial as it dictates the overall shape of the molecule and potential steric hindrances.

Caption: 2D representation of the connectivity in this compound.

Elucidation of the Three-Dimensional Structure: A Call for Crystallography

The definitive determination of the three-dimensional arrangement of atoms in a molecule, including precise bond lengths, bond angles, and dihedral angles, is achieved through single-crystal X-ray crystallography. Despite extensive searches of crystallographic databases, no publicly available crystal structure for this compound has been identified.

The crystal structure of the related, but significantly different, o-benzoquinone dioxime has been reported[4]. This structure reveals an amphi configuration of the oxime groups and the presence of both intramolecular and intermolecular hydrogen bonding[4]. However, the substitution of the oxime protons with bulky benzoyl groups in this compound would drastically alter the electronic and steric landscape, making direct structural analogies to o-benzoquinone dioxime unreliable.

The absence of a crystal structure for this compound represents a significant knowledge gap. Such a structure would be invaluable for:

-

Confirming the (E,E)-stereochemistry: While suggested by the InChI string, crystallographic data would provide unequivocal proof.

-

Determining the conformation: The rotational freedom around the O-C(benzoyl) and N-O bonds allows for multiple conformations. A crystal structure would reveal the preferred solid-state conformation.

-

Understanding intermolecular interactions: The packing of molecules in the crystal lattice would provide insights into the non-covalent forces at play, which are crucial for understanding its physical properties and potential for polymorphism.

References

physical properties of 4,4'-Dibenzoylquinone Dioxime

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Dibenzoylquinone Dioxime

Abstract

This compound (CAS No. 120-52-5) is a significant organic compound with diverse applications, ranging from a vulcanizing agent in the polymer industry to a specialized reagent in analytical chemistry.[1][2] A comprehensive understanding of its physical and chemical properties is paramount for its effective application and for ensuring safety in research and development. This technical guide provides a detailed examination of the core physicochemical and spectroscopic properties of this compound, intended for researchers, chemists, and professionals in drug development and material science. The guide synthesizes data on its chemical identity, physical characteristics, and spectroscopic fingerprint, and includes detailed protocols for its characterization.

Introduction and Chemical Identity

Overview and Significance

This compound, also known by synonyms such as p-Benzoquinone bis(O-benzoyloxime) and Quinone Dioxime Dibenzoate, is a derivative of p-benzoquinone dioxime.[1][3] Its molecular structure, featuring two benzoyl groups attached to a quinone dioxime core, imparts unique characteristics that make it valuable in several fields. Primarily, it functions as a vulcanizing accelerator, particularly in the plastics and rubber industries.[2] Beyond material science, its ability to form colored complexes with metal ions makes it a useful chelating agent and analytical reagent for spectrophotometric determination.[1] Furthermore, it serves as a versatile building block in organic synthesis for creating more complex molecules.[1]

Chemical Structure and Identification

The structural foundation of this compound is a 1,4-benzoquinone dioxime core where the hydrogen atoms of the oxime groups are substituted with benzoyl groups. This structure is key to its reactivity and physical properties.

References

An In-depth Technical Guide to the Solubility of 4,4'-Dibenzoylquinone Dioxime in Organic Solvents

Foreword

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is not merely a data point; it is the cornerstone of experimental design, process development, and the ultimate success of a product. 4,4'-Dibenzoylquinone Dioxime (DBQD), a molecule of significant interest in polymer science and analytical chemistry, presents a classic solubility challenge. Its large, predominantly non-polar structure, punctuated by polar functional groups, results in a nuanced solubility profile. This guide moves beyond a simple table of values. It provides a framework for understanding, predicting, and experimentally determining the solubility of DBQD. We will explore the causal relationships between its molecular architecture and its behavior in various organic media, equipping you with the foundational knowledge to confidently manipulate this compound in your research.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a molecule is fundamentally dictated by its structure. The principle of "similia similibus solvuntur" or "like dissolves like" is our primary guide, meaning the extent to which a solute dissolves in a solvent depends on the similarity of their intermolecular forces.[1][2]

Molecular Structure Analysis

This compound (CAS 120-52-5) is a yellow crystalline powder with the molecular formula C₂₀H₁₄N₂O₄.[3][4] Its structure features a central p-benzoquinone dioxime core with two benzoyl groups attached to the oxime functionalities.

Caption: Molecular structure of this compound.

This structure presents two distinct regions:

-

Non-Polar Regions: The two large phenyl rings of the benzoyl groups are hydrophobic and contribute significantly to the molecule's non-polar character.

-

Polar Regions: The oxime (-N=OH esterified) and carbonyl (C=O) groups are polar. They can act as hydrogen bond acceptors, which is a critical factor for solubility in certain solvents.[5]

Key Physicochemical Properties for Solubility Prediction

Summarizing key computed and known properties provides a quantitative basis for our predictions.

| Property | Value | Implication for Solubility | Source |

| Molecular Weight | ~346.34 g/mol | Larger molecules can be more difficult to solvate, generally decreasing solubility.[2][6] | [4][5] |

| XLogP3-AA | 4.0 | A measure of lipophilicity. A value of 4 indicates a strong preference for non-polar environments over water, predicting poor aqueous solubility but good solubility in non-polar organic solvents. | [5] |

| Hydrogen Bond Donors | 0 | The parent dioxime has two donors, but in this dibenzoyl derivative, they are esterified. | [5] |

| Hydrogen Bond Acceptors | 6 | The two carbonyl oxygens and four oxime-related atoms can accept hydrogen bonds, suggesting potential interaction with protic solvents. | [5] |

| Topological Polar Surface Area (TPSA) | 95.8 Ų | This relatively high TPSA suggests that while lipophilic, the molecule has significant polar character that may enable solubility in polar aprotic solvents. | [5] |

Expert Interpretation: The high XLogP value combined with a significant TPSA creates a molecule with a dual nature. We can predict that solvents capable of accommodating both large, non-polar moieties (via van der Waals forces) and polar functional groups (via dipole-dipole interactions) will be the most effective.

Part 2: A Systematic Framework for Experimental Solubility Determination

While predictions are invaluable, empirical data is the gold standard. The following section outlines a robust, self-validating methodology for determining the solubility of DBQD.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse panel of organic solvents should be selected, covering a range of polarities and functionalities.

| Solvent Class | Example Solvents | Primary Interaction Mechanism | Predicted DBQD Solubility |

| Non-Polar | Toluene, Hexane, Dichloromethane | Van der Waals / London Dispersion Forces | High: The large non-polar surface area of DBQD should interact favorably. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole Interactions | Moderate to High: These solvents can solvate the polar oxime and carbonyl groups without being hindered by hydrogen bonding networks. Acetone is known to be a good solvent.[3] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate: While these solvents can interact with the hydrogen bond acceptors on DBQD, their own strong hydrogen-bonding networks must be disrupted, which is energetically costly. Ethanol is reported to be a suitable solvent.[3] |

Experimental Protocol: Isothermal Shake-Flask Method

This method is considered the industry standard for determining the equilibrium solubility of a compound. It is designed to ensure that the solvent is fully saturated with the solute at a specific temperature.

Objective: To determine the equilibrium solubility of DBQD in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (crystalline powder)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation: To a glass vial, add an excess amount of solid DBQD (enough to ensure undissolved solid remains at equilibrium) to a precisely known volume of the solvent (e.g., 5 mL).

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium. Causality Note: A 24-hour period is a common starting point, but for crystalline compounds, 48-72 hours may be necessary. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate that equilibrium has been reached; the concentration should plateau.

-

Sampling: Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: This step is critical to remove all undissolved microcrystals. Using a pre-warmed/pre-cooled syringe and filter (to match the experimental temperature) prevents precipitation or further dissolution.

-

Dilution: Accurately perform a serial dilution of the saturated filtrate with the appropriate blank solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a previously prepared calibration curve of DBQD in the same solvent.

-

Calculation: Back-calculate the concentration in the original saturated filtrate, accounting for all dilutions. The resulting value is the equilibrium solubility.

Data Presentation

Results should be compiled into a clear, concise table.

| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility @ 25°C (mg/mL) |

| Toluene | Non-Polar | 2.4 | (Experimental Data) |

| Dichloromethane | Non-Polar | 9.1 | (Experimental Data) |

| Acetone | Polar Aprotic | 20.7 | (Experimental Data) |

| Dimethylformamide | Polar Aprotic | 36.7 | (Experimental Data) |

| Ethanol | Polar Protic | 24.6 | (Experimental Data) |

| Methanol | Polar Protic | 32.6 | (Experimental Data) |

Part 3: Key Factors Influencing Solubility

The solubility value determined is not absolute. It is influenced by several environmental and physical factors that researchers must control and consider.

Caption: Core factors that influence experimental solubility.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is typically endothermic.[2][6] When reporting solubility, the temperature must always be specified. For drug development, determining solubility at physiological temperature (37 °C) is often required.

-

Solid-State Form (Polymorphism): DBQD may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, and consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies (e.g., via XRD or DSC).

-

Solvent Purity: The presence of impurities, particularly water, in an organic solvent can significantly alter its solvating properties and impact the measured solubility of DBQD. Always use high-purity, anhydrous solvents where appropriate.

Conclusion

The solubility of this compound is a complex interplay of its large non-polar framework and strategically placed polar functional groups. This guide provides a predictive framework based on its physicochemical properties, indicating a preference for non-polar and polar aprotic solvents. More importantly, it delivers a robust, step-by-step experimental protocol for generating reliable, publication-quality solubility data. By understanding the causality behind experimental choices and controlling for external factors like temperature and solid-state form, researchers can confidently harness the properties of this versatile compound for their specific applications in materials science and beyond.

References

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dibenzoyl p-quinone dioxime | C20H14N2O4 | CID 22022716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Mechanism of Action of 4,4'-Dibenzoylquinone Dioxime in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dibenzoylquinone Dioxime, a derivative of p-benzoquinone dioxime, is a compound of significant industrial importance, primarily recognized for its role as a non-sulfur vulcanizing agent for various elastomers, most notably butyl rubber. This guide provides a comprehensive technical overview of its core mechanisms of action in chemical reactions. Beyond its principal application in polymer chemistry, this document also explores its functions as a precursor to reactive intermediates, its potential role in organic synthesis, and its capacity to act as a chelating agent. Detailed reaction pathways, experimental protocols, and spectroscopic characterization are presented to offer a holistic understanding for researchers and professionals in chemical sciences.

Introduction and Physicochemical Properties

This compound (CAS 120-52-5), systematically named [(1E,4E)-4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-ylidene]amino benzoate, is a yellow to brown crystalline powder.[1][2][3] It is sparingly soluble in water but dissolves in organic solvents such as ethanol and acetone. This compound serves as a more process-safe alternative to its parent compound, p-benzoquinone dioxime, offering better scorch resistance during rubber compounding.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 120-52-5 | [1][2][3] |

| Molecular Formula | C₂₀H₁₄N₂O₄ | [1][5] |

| Molecular Weight | 346.34 g/mol | [1][5] |

| Appearance | Light gray to Brown to Black powder to crystal | [1][3] |

| Melting Point | Approx. 195-197 °C | [6] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [6] |

Core Mechanism of Action: Vulcanization of Elastomers

The primary application of this compound is as a vulcanizing (curing) agent for natural and synthetic rubbers, particularly butyl rubber (IIR).[4] It provides excellent heat resistance to the cured elastomer.[4] The mechanism is not a direct reaction of the dioxime with the polymer but involves its in-situ conversion to a more reactive species.

Generation of the Active Crosslinking Agent: p-Dinitrosobenzene

In the presence of an oxidizing agent, this compound is oxidized to form the highly reactive intermediate, p-dinitrosobenzene.[7][8][9] This is the crucial first step in the vulcanization process. Common oxidizing agents, also referred to as activators, include metal oxides like lead(IV) oxide (PbO₂), red lead (Pb₃O₄), or other accelerators like dibenzothiazyl disulfide (MBTS).[7]

The reaction can be generalized as the oxidation of the dioxime functionality to nitroso groups, with the benzoyl groups being eliminated.

Caption: Generation of the active agent, p-dinitrosobenzene.

Crosslinking Reaction with Butyl Rubber

The generated p-dinitrosobenzene is a powerful dienophile and readily reacts with the isoprene units present in the butyl rubber polymer chains. The low level of unsaturation in butyl rubber (typically 1-2%) is the target for this crosslinking reaction. The reaction proceeds via a Diels-Alder-type cycloaddition followed by an ene-like reaction, leading to the formation of stable, thermally resistant "anil-type" crosslinks.[10]

The proposed mechanism involves the following key steps:

-

Initial Attack: One nitroso group of p-dinitrosobenzene reacts with an allylic C-H bond of an isoprene unit on a polymer chain.

-

Crosslink Formation: The second nitroso group reacts with a neighboring polymer chain, creating a covalent bridge between the two chains.

Caption: Overall vulcanization workflow.

The resulting crosslinks enhance the elastomer's tensile strength, elasticity, and resistance to heat and chemical degradation. The use of the dibenzoyl derivative provides a slower, more controlled release of the active p-dinitrosobenzene compared to p-benzoquinone dioxime, thus improving scorch safety and processing convenience.[4]

Role in Organic Synthesis and Other Reactions

While the dominant application of this compound is in polymer science, its constituent quinone dioxime structure suggests potential reactivity in other areas of organic chemistry, although specific examples in the literature are sparse.

Nucleophilic Reactions

Quinones and their derivatives are known to be electrophilic and can act as Michael acceptors.[11] The conjugated system in this compound makes it susceptible to nucleophilic attack.[12] Nucleophiles, such as amines or thiols, could potentially add to the quinone ring, leading to functionalized aromatic compounds. However, specific synthetic applications utilizing this reactivity for this compound are not well-documented in mainstream chemical literature.

As an Oxidizing Agent

Quinone derivatives, particularly those with high reduction potentials, are used as oxidizing agents in organic synthesis. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for dehydrogenation reactions.[13] While this compound is itself oxidized during vulcanization, its potential as a standalone oxidant in other organic transformations is an area that remains largely unexplored.

Coordination Chemistry: A Potential Chelating Agent

The dioxime moiety is a well-known chelating group in coordination chemistry, capable of forming stable complexes with various transition metals. While specific studies on this compound as a ligand are not abundant, related quinone oxime and dioxime compounds have been shown to coordinate with metal ions.[14] The nitrogen and oxygen atoms of the oxime groups can act as donor atoms, potentially forming five- or six-membered chelate rings with a metal center. The synthesis of such complexes would typically involve reacting the dioxime with a suitable metal salt in an appropriate solvent.[14][15] The resulting metal complexes could have interesting electronic, magnetic, or catalytic properties.

References

- 1. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. parker.com [parker.com]

- 5. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Butyl reclaimed rubber quinone oxime and resin curing system_Butyl Rubber Encyclopedia_China HONGYUN recycled rubber factory [en.hsxjw.com]

- 8. researchgate.net [researchgate.net]

- 9. rct [rct.kglmeridian.com]

- 10. Vulcanization of butyl rubber by p‐quinone dioxime dibenzoate | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. s3.smu.edu [s3.smu.edu]

- 13. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, molecular docking, and antimicrobial activities of dinuclear nickel(ii), palladium(ii), and platinum(iv) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bot Verification [rasayanjournal.co.in]

spectroscopic data (NMR, IR, UV-Vis) for 4,4'-Dibenzoylquinone Dioxime

An In-depth Technical Guide to the Spectroscopic Characterization of 4,4'-Dibenzoylquinone Dioxime

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound (DBQD), a compound of interest in materials science and organic synthesis. While publicly available spectroscopic data is fragmented, this document synthesizes known information, provides theoretical predictions for unavailable spectra, and outlines robust experimental protocols for its complete characterization. This guide is intended for researchers, chemists, and quality control professionals who require a deep understanding of the structural elucidation of quinone dioxime derivatives using mass spectrometry (MS), infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Introduction and Molecular Context

This compound (CAS No. 120-52-5) is a yellow crystalline solid with the molecular formula C₂₀H₁₄N₂O₄ and a molecular weight of 346.34 g/mol .[1][2] Structurally, it features a central p-benzoquinone dioxime core where both oxime hydrogens have been replaced by benzoyl groups. This compound and its precursors are utilized in various fields, including as vulcanizing agents in the rubber industry and as versatile building blocks in organic synthesis.[3][4]

The presence of multiple functional groups—a conjugated quinonoid system, oxime ethers, and benzoyl esters—gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.

Molecular Structure and Isomerism

The structure of this compound presents interesting stereochemical possibilities. The C=N double bonds of the oxime ether can exist in either (E) or (Z) configurations. This can lead to three possible stereoisomers: (E,E), (Z,Z), and (E,Z). The thermodynamically most stable isomer is typically the one that minimizes steric hindrance, which is often the (E,E) form. However, the potential for isomeric mixtures should be considered during spectroscopic analysis, as it can lead to signal broadening or the appearance of multiple distinct sets of signals in NMR spectroscopy.

Caption: Molecular structure of this compound.

Synthesis Pathway and Sample Preparation

A common synthetic route to this compound involves the acylation of p-benzoquinone dioxime.[4] Understanding the synthesis is critical as residual starting materials or byproducts can interfere with spectroscopic analysis.

General Synthesis Protocol

-

Dissolution: p-Benzoquinone dioxime is dissolved in a suitable aprotic solvent, such as dimethoxyethane.

-

Acylation: Benzoyl chloride is added to the solution. An acid scavenger, like triethylamine or pyridine, is often included to neutralize the HCl byproduct.

-

Reaction: The mixture is stirred at room temperature for a set period to allow the reaction to proceed to completion.

-

Isolation: The product is typically isolated by filtration, followed by washing with solvent and water to remove impurities.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product as a yellow crystalline powder.[3]

Caption: General workflow for the synthesis of DBQD.

Spectroscopic Data and Interpretation

This section details the expected and observed spectroscopic data for DBQD.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide clues about the compound's fragmentation pattern.

-

Expected Molecular Ion: For the molecular formula C₂₀H₁₄N₂O₄, the expected monoisotopic mass is 346.0954 g/mol .

-

Observed Data: Electron Ionization (EI) mass spectrometry data shows a molecular ion peak (M⁺) at m/z = 346.0, which directly confirms the molecular weight of the compound.[1]

Table 1: Key MS Fragmentation Data [1]

| m/z | Relative Intensity | Probable Fragment Identity |

| 346.0 | 2.0% | [M]⁺ (Molecular Ion) |

| 122.0 | 22.3% | [C₇H₅NO]⁺ or similar |

| 105.0 | 100.0% | [C₇H₅O]⁺ (Benzoyl Cation) |

| 77.0 | 26.6% | [C₆H₅]⁺ (Phenyl Cation) |

Interpretation: The base peak at m/z = 105 is highly characteristic of a benzoyl moiety, resulting from the cleavage of the O-C(O) bond. The peak at m/z = 77 corresponds to the subsequent loss of a carbonyl group (CO) from the benzoyl cation. This fragmentation pattern provides strong evidence for the presence of two benzoyl groups in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is expected to be dominated by absorptions from the carbonyl, C=N, and N-O bonds.

Table 2: Predicted and Observed IR Absorption Bands

| Wavenumber (cm⁻¹) | Predicted Functional Group | Rationale |

| ~1750-1730 | C=O Stretch (Ester) | The ester carbonyl is expected at a high frequency due to the electron-withdrawing nature of the attached oxygen. |

| ~1650-1630 | C=N Stretch (Oxime Ether) | Characteristic stretching frequency for the imine functionality within the quinonoid system. |

| ~1600, ~1450 | C=C Stretch (Aromatic) | Multiple bands corresponding to the stretching vibrations within the phenyl and quinone rings. |

| ~1250-1200 | C-O Stretch (Ester) | Asymmetric C-O-C stretch of the benzoyl ester group. |

| ~1000-950 | N-O Stretch | Stretching vibration of the oxime ether's N-O single bond. |

Expertise & Causality: The precise position of the C=O stretch is a key diagnostic feature. In DBQD, this is an ester linkage to an sp²-hybridized nitrogen (part of the oxime), which typically places the absorption frequency in the 1735-1750 cm⁻¹ range. This is slightly lower than acid anhydrides but higher than typical alkyl esters, reflecting the unique electronic environment. Available spectra from chemical databases confirm strong absorptions in these characteristic regions.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

While published NMR spectra for DBQD are not readily found in major databases, we can reliably predict the expected ¹H and ¹³C NMR spectra based on the structure and data from analogous compounds.

¹H NMR Predictions (in CDCl₃, ~400 MHz) The proton NMR spectrum is expected to show signals exclusively in the aromatic region. Assuming the symmetric (E,E) isomer:

-

Quinone Protons: The four protons on the central quinone ring are chemically equivalent due to symmetry. They would likely appear as a singlet. However, in a real-world scenario, they may appear as a complex multiplet due to second-order coupling effects. Their chemical shift would be downfield (δ 7.0-7.5 ppm) due to the electron-withdrawing nature of the C=N-O-benzoyl groups.

-

Benzoyl Protons: The ten protons of the two benzoyl groups would show classic aromatic patterns:

-

Ortho-protons (4H): A doublet around δ 8.0-8.2 ppm, shifted downfield due to proximity to the electron-withdrawing carbonyl group.

-

Meta-protons (4H): A triplet around δ 7.5-7.7 ppm.

-

Para-proton (2H): A triplet around δ 7.6-7.8 ppm.

-

¹³C NMR Predictions (in CDCl₃, ~100 MHz) The carbon spectrum would provide a map of all unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Benzoyl) | 165-170 | Typical chemical shift for an ester carbonyl carbon. |

| C=N (Quinone) | 150-155 | The imine carbon is significantly deshielded. |

| C-H (Quinone) | 130-135 | Aromatic/vinylic carbons in a conjugated system. |

| C (ipso, Benzoyl) | 130-135 | Quaternary carbon attached to the carbonyl group. |

| C-H (para, Benzoyl) | 133-136 | Aromatic CH, influenced by resonance. |

| C-H (ortho, Benzoyl) | 128-130 | Aromatic CH, deshielded by the carbonyl group. |

| C-H (meta, Benzoyl) | 127-129 | Least affected aromatic CH on the benzoyl ring. |

UV-Visible (UV-Vis) Spectroscopy (Theoretical)

The UV-Vis spectrum is governed by the extensive conjugation in the molecule. Electronic transitions (π→π* and n→π*) are expected.

-

π→π Transitions:* Strong absorptions (high molar absorptivity) are expected below 350 nm. These arise from the conjugated system extending across the quinone ring and the benzoyl groups. One would anticipate a complex band with a λ_max around 330-380 nm, characteristic of quinonoid structures.[6]

-

n→π Transitions:* Weaker absorptions may be observed at longer wavelengths (>400 nm) due to transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. These are often less intense and can sometimes be obscured by the stronger π→π* bands.

Standard Operating Procedures for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following protocols should be considered standard practice.

Caption: General workflow for spectroscopic characterization.

NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of DBQD and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H).

IR Sample Preparation and Acquisition

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid DBQD powder directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

UV-Vis Sample Preparation and Acquisition

-

Preparation: Prepare a dilute solution of DBQD in a UV-transparent solvent (e.g., dichloromethane or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 AU.

-

Acquisition: Record the spectrum from 800 nm down to ~200 nm.

-

Blanking: Use a cuvette containing only the pure solvent to record a baseline (blank) spectrum, which is then subtracted from the sample spectrum.

Conclusion

The structural characterization of this compound is readily achievable through a combination of standard spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides key fragmentation data pointing to the benzoyl moieties.[1] Infrared spectroscopy identifies the critical C=O, C=N, and N-O functional groups. While experimental NMR and UV-Vis spectra are not widely published, theoretical predictions based on its chemical structure provide a reliable template for analysis. The proton NMR is expected to show distinct signals for the quinone and benzoyl ring systems, while the UV-Vis spectrum should be dominated by strong π→π* transitions characteristic of its extended conjugated system. By following the rigorous experimental protocols outlined in this guide, researchers can confidently verify the identity, purity, and structure of this versatile compound.

References

- 1. This compound(120-52-5) MS spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]

- 5. This compound(120-52-5) IR2 spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

thermal stability and decomposition of 4,4'-Dibenzoylquinone Dioxime

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Dibenzoylquinone Dioxime

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition characteristics of this compound (CAS: 120-52-5). Intended for researchers, process safety engineers, and drug development professionals, this document outlines a multi-tiered analytical approach, from initial screening to advanced adiabatic calorimetry. By integrating principles of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC), this guide establishes a robust methodology for determining critical safety parameters, understanding decomposition kinetics, and proposing potential degradation pathways. The protocols herein are designed to be self-validating, ensuring data integrity and enabling the safe handling, storage, and application of this compound.

Introduction: Understanding this compound

This compound, with the molecular formula C₂₀H₁₄N₂O₄, is an organic compound utilized primarily as a vulcanizing agent or accelerator in the polymer industry.[1][2] Its molecular structure, featuring a quinone dioxime core with two benzoyl ester groups, suggests a complex thermal profile. The stability of the N-O bonds in the oxime functionality and the C-O bonds in the ester linkages are of primary concern, as their cleavage can initiate exothermic decomposition reactions.

A thorough understanding of a substance's thermal behavior is paramount for ensuring safety at all stages of its lifecycle, from laboratory synthesis and transport to large-scale industrial application. Uncontrolled exothermic decomposition can lead to thermal runaway events, characterized by a rapid increase in temperature and pressure, posing significant risks.[3] This guide provides the necessary theoretical and practical framework for a comprehensive thermal hazard assessment of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 120-52-5 | [4] |

| Molecular Formula | C₂₀H₁₄N₂O₄ | [4] |

| Molecular Weight | 346.34 g/mol | [4] |

| Appearance | Light gray to brown/black powder/crystal | [][6] |

| Solubility | Practically insoluble in water |[7] |

A Multi-Tiered Approach to Thermal Hazard Assessment

A robust thermal stability investigation follows a logical progression from low-energy screening tests to high-energy, worst-case scenario simulations. This tiered approach ensures that the inherent hazards of the material are understood before proceeding to larger-scale or more energetic testing.

Caption: Tiered workflow for comprehensive thermal hazard assessment.

Tier 1: Initial Screening Methodologies

The initial screening phase aims to identify the temperatures at which thermal events, such as melting, decomposition, and oxidation, occur. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this evaluation.[8][9]

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] For this compound, a TGA scan reveals the onset temperature of decomposition (where mass loss begins) and the number of decomposition stages. Performing the analysis in both an inert (Nitrogen) and an oxidative (Air) atmosphere allows for the differentiation between thermal decomposition and oxidative degradation.

Protocol 3.1: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or aluminum TGA pan. Ensure an even distribution of the powder.

-

Atmosphere & Flow Rate: Set the purge gas (High Purity Nitrogen or Air) to a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Record mass (%) versus temperature (°C). The first derivative of this curve (DTG) helps to pinpoint the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[11] This technique is highly sensitive to thermal events and is used to determine the onset temperature and enthalpy (heat) of decomposition. An exothermic event (heat release) is a critical indicator of a potential thermal hazard.[12] Using high-pressure crucibles is essential to contain any gases evolved during decomposition, ensuring that the total energy released is measured accurately.

Protocol 3.2: DSC of this compound

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an Indium standard.[13]

-

Sample Preparation: Weigh 1-3 mg of the sample into a high-pressure stainless steel or gold-plated copper crucible. Hermetically seal the crucible.

-

Reference: Use an empty, hermetically sealed crucible of the same type as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature determined by the TGA results (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record heat flow (W/g) versus temperature (°C). Integrate the exothermic peak(s) to calculate the heat of decomposition (ΔHd).

Table 2: Expected Data from Tier 1 Screening

| Parameter | Description | Technique |

|---|---|---|

| Tonset (Decomposition) | Temperature at which significant mass loss begins. | TGA |

| Mass Loss (%) | Percentage of mass lost at each decomposition stage. | TGA |

| Tonset (Exotherm) | Temperature at which heat release begins. | DSC |

| Tpeak (Exotherm) | Temperature of the maximum rate of heat release. | DSC |

| ΔHd (Heat of Decomposition) | Total energy released during decomposition (J/g). | DSC |

Tier 2: Advanced Adiabatic Calorimetry for Process Safety

If the initial DSC screening reveals a significant exothermic decomposition (typically >100 J/g), further testing with an Accelerating Rate Calorimeter (ARC) is imperative.

Expertise & Causality: The ARC is designed to simulate a worst-case thermal runaway scenario by maintaining adiabatic conditions (zero heat loss).[14] Once the instrument detects self-heating from the sample, it switches to an adiabatic tracking mode, where the surrounding environment is heated to match the sample's temperature precisely.[15] This allows the exothermic reaction to accelerate, providing critical data on temperature and pressure rise rates as a function of time.[3] This data is essential for calculating safety parameters and designing emergency relief systems.

Protocol 4.1: ARC Analysis of this compound

-

Instrument Setup: The ARC consists of a sample bomb placed within a larger, controlled reaction chamber.[16] The test must comply with standards such as ASTM E1981.[3]

-

Sample Preparation: Place a known mass (e.g., 1-5 g) of the sample into a suitable metallic sample bomb (e.g., titanium or stainless steel). The bomb is equipped with a thermocouple and a pressure transducer.

-

Test Mode (Heat-Wait-Search):

-

Heat: The system heats the sample in small temperature steps (e.g., 5 °C).

-

Wait: After each step, the system holds the temperature, allowing the sample to reach thermal equilibrium.

-

Search: The system monitors the sample's temperature for any self-heating. The sensitivity threshold is typically set to 0.02 °C/min.[15]

-

-

Adiabatic Tracking: Once the self-heating rate exceeds the threshold, the system enters adiabatic mode. The heaters in the chamber track the sample's temperature, preventing any heat loss to the surroundings.

-

Data Acquisition: The system records the sample temperature and pressure as a function of time until the reaction is complete.

Caption: Key parameters derived from an ARC experiment.

Proposed Decomposition Pathway

While specific experimental data for this compound is not publicly available, a chemically plausible decomposition pathway can be proposed based on its structure and the known reactivity of related compounds. The initiation step is likely the homolytic cleavage of the weak N-O bond in the oxime ester functionality, which is known to be a point of thermal instability.

Caption: Proposed radical decomposition pathway for the compound.

The initial cleavage would generate highly reactive iminoxyl and benzoyl radicals. These radicals can then propagate the decomposition through several pathways, including abstracting atoms from other molecules or undergoing further fragmentation. This radical chain mechanism would account for the rapid, self-accelerating nature of the decomposition observed in an ARC experiment. The final decomposition products would likely be a complex mixture of nitrogen-containing aromatic compounds, benzoic acid, and various gases like CO₂ and H₂O.

Safety, Handling, and Storage

Based on the potential for exothermic decomposition, the following precautions are essential when handling this compound:

-

Handling: Always handle the compound in a well-ventilated area, such as a fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Avoid creating dust. Grounding and bonding of equipment should be used to prevent static discharge, as the material is a flammable solid.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[17][20]

-

Disposal: Dispose of the material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

The thermal stability of this compound is a critical parameter for its safe industrial use. This guide has detailed a systematic, multi-tiered approach for its evaluation, beginning with TGA and DSC for initial screening and progressing to ARC for a comprehensive hazard assessment under adiabatic conditions. The proposed decomposition mechanism, initiated by N-O bond cleavage, provides a theoretical basis for its potential thermal instability. By following the rigorous experimental protocols and safety recommendations outlined in this document, researchers and chemical engineers can acquire the necessary data to mitigate risks and ensure the safe handling and processing of this compound.

References

- 1. specialchem.com [specialchem.com]

- 2. CN102617398A - Manufacture method of p, p-dibenzoylquinone dioxime compounds - Google Patents [patents.google.com]

- 3. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 4. This compound | 120-52-5 [chemicalbook.com]

- 6. This compound | 120-52-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. akjournals.com [akjournals.com]

- 14. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 15. belmontscientific.com [belmontscientific.com]

- 16. US4439048A - Accelerating rate calorimeter and method of operation - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for 4,4'-Dibenzoylquinone Dioxime as a Vulcanizing Accelerator

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 4,4'-Dibenzoylquinone Dioxime (DBQD) as a non-sulfur vulcanizing agent for various elastomers. DBQD, a derivative of p-benzoquinone dioxime, offers distinct advantages, particularly in enhancing heat resistance and improving processing safety by reducing scorch tendencies.[1][2] These application notes detail the underlying vulcanization mechanism, provide standardized testing protocols based on ASTM standards, and present typical performance data. The protocols are designed to be self-validating, enabling users to accurately characterize the cure behavior and final physical properties of rubber compounds formulated with DBQD.

Introduction and Background

Vulcanization is a fundamental process in rubber technology, creating a cross-linked polymer network that imparts strength, elasticity, and durability to elastomeric materials.[3] While sulfur-based systems are predominant, non-sulfur vulcanizing agents are critical for applications demanding superior heat aging, low compression set, and specific dynamic properties. Quinone dioximes represent an important class of non-sulfur curing agents.[4]

This compound (also known as Dibenzoyl p-Quinone Dioxime or DGM) is particularly effective for curing elastomers with low unsaturation, such as Butyl rubber (IIR) and ethylene-propylene-diene monomer (EPDM) rubber.[1][5] Unlike its precursor, p-quinone dioxime (QDO), the dibenzoyl derivative exhibits a delayed onset of cure, providing a wider processing window and enhanced scorch safety.[1][2] This characteristic is invaluable in manufacturing processes where compounds undergo significant heat history before the final curing stage. DBQD is typically used in conjunction with an oxidizing agent, such as red lead (lead tetroxide), which activates the vulcanization process.[1][6]

Key Advantages of DBQD:

-

Excellent Heat Resistance: Creates stable carbon-carbon cross-links, suitable for high-temperature applications.[2]

-

Improved Scorch Safety: Offers longer processing times compared to QDO, reducing premature vulcanization.[1][2]

-

Effective for Low Unsaturation Elastomers: A preferred vulcanizing agent for Butyl and EPDM rubbers.[5]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| CAS Number | 120-52-5 | [1] |

| Molecular Formula | C₂₀H₁₄N₂O₄ | [1][7] |

| Molecular Weight | 346.34 g/mol | [1][7] |

| Appearance | Purple-gray or dark brown powder | [1][8] |

| Typical Use | Vulcanizing Agent / Accelerator | [9] |

Mechanism of Vulcanization

The vulcanization process with DBQD is not a direct reaction. It requires the presence of an oxidizing agent to convert the dioxime into the active cross-linking species. The generally accepted mechanism proceeds as follows:

-

Oxidation: In the presence of heat and an oxidizing agent like lead tetroxide (Pb₃O₄), this compound is oxidized to form p-dinitrosobenzene.

-

Cross-linking: The highly reactive p-dinitrosobenzene then acts as the vulcanizing agent. It reacts with the allylic hydrogen atoms on the polymer backbone of unsaturated elastomers (like Butyl rubber) via a "di-ene" type reaction, forming stable carbon-carbon cross-links.

This two-step process is critical for its function. The initial oxidation step serves as the initiation for the vulcanization, and its rate dictates the scorch time and cure rate of the compound.

Caption: Proposed mechanism for DBQD vulcanization.

Experimental Protocols

This section provides detailed protocols for evaluating a rubber formulation containing DBQD. The methodologies are based on established ASTM standards to ensure data integrity and reproducibility.

Protocol: Evaluation of Cure Characteristics via Rotorless Cure Meter

This protocol determines the vulcanization characteristics of a rubber compound using a rotorless cure meter, in accordance with ASTM D5289.[10]

A. Objective: To measure key vulcanization parameters, including scorch time (ts2), optimum cure time (t'c(90)), minimum torque (ML), and maximum torque (MH).

B. Materials & Equipment:

-

Elastomer: Butyl Rubber (IIR)

-

Filler: Carbon Black (e.g., N660)

-

Activator: Red Lead (Lead Tetroxide, Pb₃O₄)

-

Vulcanizing Agent: this compound (DBQD)

-

Processing Aid: Stearic Acid

-

Equipment: Two-roll mill or internal mixer (e.g., Banbury), Rotorless Cure Meter (e.g., MDR).

C. Sample Formulation: The following formulation is a representative starting point for evaluating DBQD in Butyl rubber. All quantities are in parts per hundred rubber (phr).

| Component | phr | Rationale |

| Butyl Rubber (IIR) | 100.0 | Base polymer. |

| Carbon Black N660 | 60.0 | Reinforcing filler for mechanical properties. |

| Stearic Acid | 1.0 | Processing aid and activator for some cure systems. |

| Red Lead (Pb₃O₄) | 10.0 | Oxidizing agent required to activate the DBQD.[1] |

| This compound (DBQD) | 6.0 | Non-sulfur vulcanizing agent. Dosage is critical for achieving desired cross-link density.[1] |

D. Procedure: Compounding & Testing

-

Mastication: Soften the Butyl rubber on a two-roll mill at a temperature of 50-60°C.

-

Incorporation of Ingredients:

-

Add stearic acid and half of the carbon black. Mix until dispersed.

-

Add the remaining carbon black and mix until a homogenous blend is achieved.

-

Finally, add the Red Lead and DBQD at a lower mill temperature (<90°C) to prevent premature scorch. Mix thoroughly but quickly.

-

-

Homogenization: Pass the compound through the mill several times to ensure complete and uniform dispersion of all ingredients.

-

Sample Preparation: Sheet out the compounded rubber to a thickness of approximately 2 mm. Allow the compound to rest for at least 4 hours (and up to 24 hours) at room temperature.

-

Cure Meter Analysis (ASTM D5289): [10]

-

Set the cure meter test temperature (e.g., 160°C).

-

Place a sample of known volume (typically ~5g) into the die cavity.

-

Start the test. The instrument will oscillate one die at a specified frequency and amplitude and measure the torque response as a function of time.

-

Run the test until the torque plateaus or for a pre-set time (e.g., 30 minutes).

-

E. Data Analysis: The cure meter software will generate a rheograph (cure curve). From this curve, extract the following parameters:

| Parameter | Description | Significance |